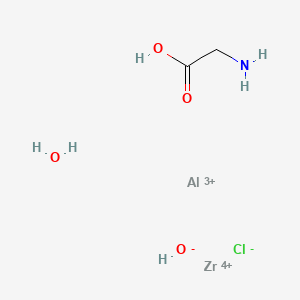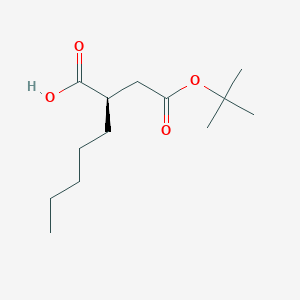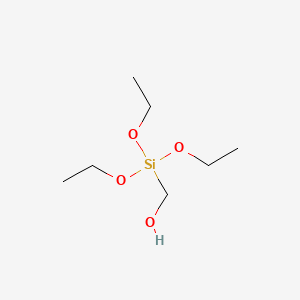
(Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds typically involves the reaction of specific aldehydes with ketones in the presence of a base. For instance, a related compound, (E)-1-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one, was synthesized using a solvent-free method by reacting 4-(dimethylamino)benzaldehyde with 4-chloroacetophenone and NaOH (Lei & Bai, 2009).
Molecular Structure Analysis
The molecular structure of compounds within this family often features specific dihedral angles between the chlorophenyl ring and the central propenone unit, as well as between the (dimethylamino)phenyl group and the central propenone unit. For example, in the compound mentioned above, the chlorophenyl ring makes a dihedral angle of 18.1° with the central propenone unit (Lei & Bai, 2009).
Scientific Research Applications
Nonpeptide Agonist Discovery
The compound (Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal, closely related to 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one (AC-7954), was identified as a nonpeptidic agonist of the urotensin-II receptor through a functional cell-based screening. This discovery marked the first instance of a nonpeptide agonist for this receptor, with AC-7954 showing high selectivity and an EC50 of 300 nM at the human UII receptor. The activity was found to reside primarily in the enantiopure (+)-1, highlighting its potential as a pharmacological research tool and a possible drug lead for related conditions (Croston et al., 2002).
Optical Device Applications
Another research avenue explored the synthesis and nonlinear optical absorption properties of a novel chalcone derivative, which exhibits interesting behavior under different laser intensities. This compound demonstrated a transition from saturable absorption (SA) to reverse saturable absorption (RSA) with increased excitation intensity, suggesting its potential utility in optical device applications like optical limiters (Rahulan et al., 2014).
Coordination-Driven Dimerization
Research on zinc chlorophyll derivatives possessing a tertiary amino group at the C31 position, which included compounds similar to this compound, revealed a coordination-driven dimerization process. This process is influenced by the steric factors of the substituents in the tertiary amino group, affecting intermolecular N...Zn coordination. The study provided insights into the molecular behavior of these compounds, which could serve as models for the chlorophyll dimer in photosynthetic reaction centers (Watanabe et al., 2017).
properties
IUPAC Name |
(Z)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-13(2)7-10(8-14)9-3-5-11(12)6-4-9/h3-8H,1-2H3/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRALGSIFBXIIV-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=O)C1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C=O)/C1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Quinolinecarboxylic acid, 1-cyclopropyl-5-[(ethoxycarbonyl)aMino]-6,8-difluoro-1,4-dihydro-7-(3-Me](/img/no-structure.png)

![(1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1149558.png)